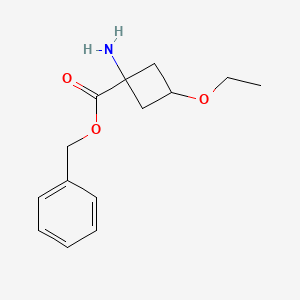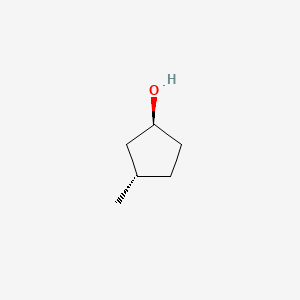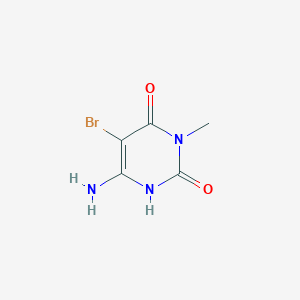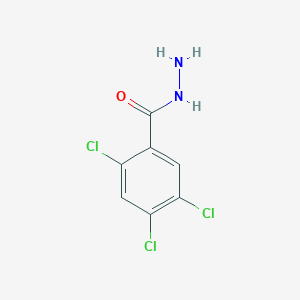
6,6-Dimethylheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylheptan-1-amine is an organic compound with the molecular formula C9H21N It is a primary amine characterized by a heptane backbone with two methyl groups attached to the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6,6-Dimethylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 6,6-dimethylheptan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound. Another method involves the reduction of nitriles or amides using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other derivatives
Aplicaciones Científicas De Investigación
6,6-Dimethylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 6,6-dimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as a nucleophile, participating in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 6-Methylheptan-1-amine
- 6,6-Dimethylheptan-2-amine
- 6,6-Dimethylheptan-3-amine
Comparison: 6,6-Dimethylheptan-1-amine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C9H21N |
|---|---|
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
6,6-dimethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-9(2,3)7-5-4-6-8-10/h4-8,10H2,1-3H3 |
Clave InChI |
NNUMRIGSTCXICO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Rel-(1S,2S,4R)-2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B15225784.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane](/img/structure/B15225795.png)
![2-Bromo-9-(3,5-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B15225797.png)
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)

![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)

![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)



